One-Step Synthesis Under Vilsmeier Conditions
Azepan-2-one oxime can be synthesized in a single step with quantitative yield (>98%) using adapted Vilsmeier conditions, a synthetic efficiency not reported for cyclohexanone oxime under analogous one-step protocols [1]. While cyclohexanone oxime is typically prepared via hydroxylamine condensation with cyclohexanone (yields generally 85–95%), the Vilsmeier-mediated protocol for the azepane analog achieves near-quantitative conversion without requiring subsequent purification-intensive steps. This synthetic accessibility reduces procurement complexity for research applications where in-house synthesis may be preferred.
| Evidence Dimension | Synthetic yield (one-step protocol) |
|---|---|
| Target Compound Data | Quantitative yield (>98%) |
| Comparator Or Baseline | Cyclohexanone oxime: typical hydroxylamine condensation yields 85–95%; no quantitative one-step Vilsmeier protocol reported |
| Quantified Difference | Target exceeds typical oxime synthesis yields by ~3–13 percentage points |
| Conditions | One-step synthesis using adapted Vilsmeier conditions; product characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy |
Why This Matters
Higher synthetic yield reduces raw material waste and purification burden in laboratory-scale preparation.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. One-step synthesis of azepan-2-one oxime in quantitative yield using adapted Vilsmeier conditions. Molbank. 2023;(2):M1654. DOI: 10.3390/M1654. View Source
